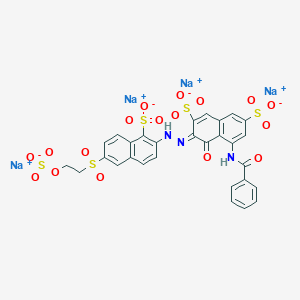
Reactive Red 180
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Red 180(cas 98114-32-0) is an azo-reactive textile dye.
Mechanism of Action
Reactive Red 180, also known as C.I. This compound, 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-((1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt, or Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate, is a common textile dye .
Target of Action
The primary target of this compound is single-walled carbon nanotubes (SWCNTs). The dye can be adsorbed onto SWCNTs through electrostatic interactions .
Mode of Action
This compound interacts with its targets (SWCNTs) through electrostatic interactions. This interaction allows the dye to be adsorbed onto the SWCNTs, enabling the separation of residual dyes .
Biochemical Pathways
It is known that the dye’s interaction with swcnts can lead to the separation of residual dyes, which may have implications for various biochemical processes .
Pharmacokinetics
Given its use as a dye and its interaction with swcnts, it is likely that these properties would be influenced by factors such as the dye’s concentration, the presence of swcnts, and the specific conditions of the environment .
Result of Action
The primary result of this compound’s action is the separation of residual dyes. This occurs when the dye is adsorbed onto SWCNTs through electrostatic interactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the photocatalytic degradation of this compound has been examined under UVA radiation . Factors such as the pH of the solution, the dose of photocatalyst, and the initial concentration of the dye have been found to affect the photocatalytic activity .
Properties
CAS No. |
98114-32-0 |
|---|---|
Molecular Formula |
C29H23N3NaO17S5 |
Molecular Weight |
868.8 g/mol |
IUPAC Name |
tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H23N3O17S5.Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48); |
InChI Key |
IXMMXHATKPZAMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2C(=O)/C(=N/NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])/C(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Related CAS |
85586-40-9 |
Synonyms |
5-(Benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-2,7-naphthalenedisulfonic Acid Sodium Salt; Brilliant Red F 3B-SF; C.I. 181055; C.I. Reactive Red 180; Diamira Brilliant Red F 3B; Duasyn Brillant Red F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















